molecular formula C15H11Cl2N3O2 B14097070 2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B14097070
M. Wt: 336.2 g/mol
InChI Key: UOPBHMBTZCEDHS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenoxy group and an indazole moiety, which are linked through an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with indazole: The 2,4-dichlorophenoxyacetic acid is then coupled with 1H-indazole-6-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    N-(1H-indazol-6-yl)acetamide: Lacks the dichlorophenoxy group but shares the indazole moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide is unique due to the combination of the dichlorophenoxy and indazole groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C15H11Cl2N3O2/c16-10-2-4-14(12(17)5-10)22-8-15(21)19-11-3-1-9-7-18-20-13(9)6-11/h1-7H,8H2,(H,18,20)(H,19,21)

InChI Key

UOPBHMBTZCEDHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NN=C2

Origin of Product

United States

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